3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one
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Overview
Description
3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one is a synthetic organic compound that features a furan ring substituted with a tert-butyl(dimethyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in a solvent like dimethylformamide (DMF). The reaction conditions are mild, usually performed at room temperature, and result in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar protection strategies. The use of tert-butyl(dimethyl)silyl chloride and appropriate bases in industrial reactors ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding lactones.
Reduction: Reduction reactions can target the furan ring or the silyl-protected hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, often facilitated by the electron-donating effects of the silyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted furans, lactones, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one has several applications in scientific research:
Biology: Employed in the study of biochemical pathways and as a probe in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one involves its interaction with molecular targets through its furan ring and silyl-protected hydroxyl group. The compound can participate in various chemical reactions, influencing biochemical pathways and molecular interactions. The tert-butyl(dimethyl)silyl group provides steric protection, enhancing the compound’s stability and reactivity under specific conditions .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: A versatile reagent used in synthetic glycobiology.
3-((tert-Butyldimethylsilyl)oxy)-propanol: An intermediate in the synthesis of various organic compounds.
Uniqueness
3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one is unique due to its combination of a furan ring and a silyl-protected hydroxyl group. This structural feature provides enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
89861-22-3 |
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Molecular Formula |
C12H22O3Si |
Molecular Weight |
242.39 g/mol |
IUPAC Name |
4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2H-furan-5-one |
InChI |
InChI=1S/C12H22O3Si/c1-12(2,3)16(4,5)15-9-7-10-6-8-14-11(10)13/h6H,7-9H2,1-5H3 |
InChI Key |
DQFJFDUHAWKDDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CCOC1=O |
Origin of Product |
United States |
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